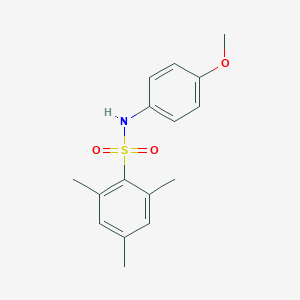
N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide
Overview
Description
N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a methoxy group and three methyl groups
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such asEGFR and VEGFR-2 , which play crucial roles in cell signaling and cancer progression.
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially binding to the active sites of target proteins and modulating their activity .
Biochemical Pathways
Related compounds have been shown to affect pathways involvingEGFR and VEGFR-2 , which are involved in cell proliferation, survival, and angiogenesis.
Pharmacokinetics
A study on a similar compound, n-(4-methoxyphenyl)pentanamide, demonstrated an excellent drug-likeness profile . This suggests that N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide might also have favorable absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have significant effects on cell viability and cytotoxicity . It’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of N-(4-hydroxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.
Reduction: Formation of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Materials Science: It can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic transformations.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-amine: Similar structure but with an amine group instead of a sulfonamide group.
N-(4-hydroxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness: N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group makes it a potential candidate for drug development, while the methoxy and methyl groups can modulate its properties and interactions with molecular targets.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRCZRBFSIPIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
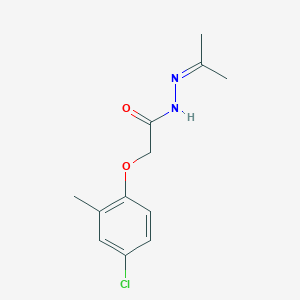
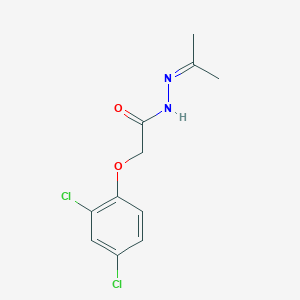
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B352231.png)
![N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B352242.png)
![Methyl 4-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B352244.png)
![2-(naphthalen-2-yloxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B352258.png)
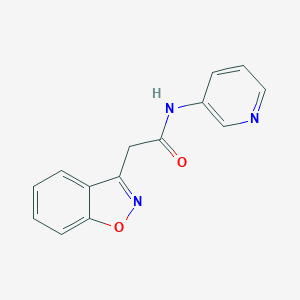
![N-[(3-carboxyphenyl)-sulfonyl]glycine](/img/structure/B352306.png)

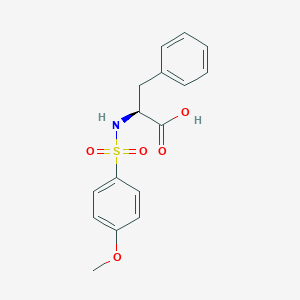
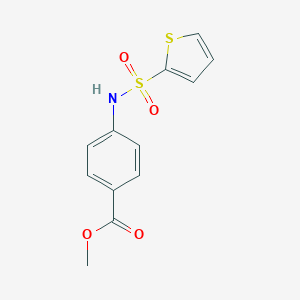

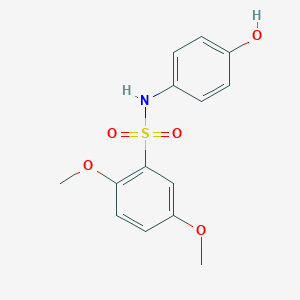
![4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine](/img/structure/B352349.png)
